molecular formula C14H16ClNO B1273729 2-[(Benzylamino)methyl]phenol hydrochloride CAS No. 73057-58-6

2-[(Benzylamino)methyl]phenol hydrochloride

Cat. No.: B1273729
CAS No.: 73057-58-6
M. Wt: 249.73 g/mol
InChI Key: DJBQZBKIXNAJCP-UHFFFAOYSA-N
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Description

2-[(Benzylamino)methyl]phenol hydrochloride is a synthetic compound frequently employed in scientific research. It belongs to the class of Schiff base ligands, specifically a 2-(pyridyl)alkylamine derivative with a phenolate group. The molecular formula of this compound is C14H15NO•HCl, and it has a molecular weight of 249.74 . This compound is primarily used in coordination chemistry and proteomics research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Benzylamino)methyl]phenol hydrochloride typically involves the reaction of benzylamine with salicylaldehyde in the presence of a suitable catalyst. The reaction proceeds through the formation of a Schiff base intermediate, which is then reduced to yield the final product. The reaction conditions often include a solvent such as ethanol or methanol and a reducing agent like sodium borohydride .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-[(Benzylamino)methyl]phenol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The Schiff base intermediate can be reduced to form the final product.

    Substitution: The benzylamine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products: The major products formed from these reactions include quinones from oxidation, the reduced Schiff base from reduction, and various substituted derivatives from nucleophilic substitution .

Scientific Research Applications

2-[(Benzylamino)methyl]phenol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.

    Biology: The compound is employed in proteomics research to study protein-ligand interactions.

    Industry: The compound is used in the synthesis of various organic compounds and as a catalyst in chemical reactions

Mechanism of Action

The mechanism of action of 2-[(Benzylamino)methyl]phenol hydrochloride involves its ability to act as a ligand and form stable complexes with metal ions. The phenolate group coordinates with the metal center, while the benzylamine moiety provides additional stabilization through hydrogen bonding and van der Waals interactions. This coordination can modulate the reactivity and properties of the metal center, making it useful in catalysis and other applications .

Comparison with Similar Compounds

  • 2-[(Pyridylmethyl)amino]phenol hydrochloride
  • 2-[(Benzylamino)methyl]phenol
  • 2-[(Benzylamino)methyl]phenol sulfate

Comparison: 2-[(Benzylamino)methyl]phenol hydrochloride is unique due to its specific combination of a benzylamine moiety and a phenolate group, which provides distinct coordination properties compared to similar compounds. The presence of the hydrochloride salt enhances its solubility and stability in aqueous solutions, making it more suitable for certain applications .

Properties

IUPAC Name

2-[(benzylamino)methyl]phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO.ClH/c16-14-9-5-4-8-13(14)11-15-10-12-6-2-1-3-7-12;/h1-9,15-16H,10-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJBQZBKIXNAJCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC2=CC=CC=C2O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80383646
Record name 2-[(benzylamino)methyl]phenol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73057-58-6
Record name NSC13019
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13019
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[(benzylamino)methyl]phenol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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